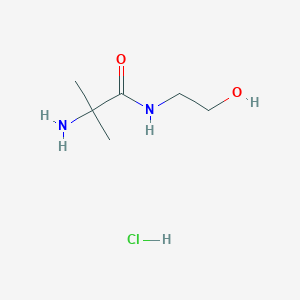
Clorhidrato de 2-amino-N-(2-hidroxietil)-2-metilpropanamida
Descripción general
Descripción
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride is an organic compound with the chemical formula C6H14ClNO2. It is a colorless or white crystalline powder that is soluble in water and alcohol but slightly soluble in dichloromethane. This compound is commonly used in the synthesis of peptide and protein drugs to protect amino groups and other functional groups from being destroyed in chemical reactions .
Aplicaciones Científicas De Investigación
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of peptide and protein drugs, providing stability to the amino groups during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride can be synthesized through a two-step process:
Reaction of 2-aminoethanol with acetic anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.
Reaction of the obtained product with hydrochloric acid: This step produces 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and amide derivatives, which can be further utilized in different chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride involves its role as a protecting group in peptide synthesis. It protects the amino groups from unwanted reactions, ensuring the integrity of the peptide chain. The compound interacts with various molecular targets, including enzymes and proteins, to exert its protective effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride
- 2-Amino-N-(2-hydroxyethyl)-2-hydroxypropanamide hydrochloride
- 2-Amino-N-(2-hydroxyethyl)-2-methylacetamide hydrochloride
Uniqueness
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride is unique due to its specific structure, which provides enhanced stability and protection to amino groups during chemical reactions. This makes it particularly valuable in the synthesis of complex peptides and proteins, where maintaining the integrity of functional groups is crucial .
Propiedades
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-6(2,7)5(10)8-3-4-9;/h9H,3-4,7H2,1-2H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDLCWAMGWYCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-39-8 | |
| Record name | Propanamide, 2-amino-N-(2-hydroxyethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)
![2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441101.png)





